![molecular formula C20H21N3O3S B2730883 N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide CAS No. 895803-99-3](/img/structure/B2730883.png)
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
“N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide” is a synthetic organic compound. It contains a methoxypyridazine group, a phenyl group, and a benzenesulfonamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 6-methoxypyridazine group would likely contribute to the compound’s polarity, while the phenyl and benzenesulfonamide groups could potentially participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and methoxypyridazine groups could affect its solubility in various solvents .Scientific Research Applications
Antitumor Activity and Mechanisms
Synthesis and Anticancer Potential : Novel sulfonamide compounds have been synthesized and evaluated for their antitumor activities. For instance, compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have been identified as potent cell cycle inhibitors with promising clinical activities in phase I settings, disrupting tubulin polymerization or causing cell cycle arrest in various cancer cell lines (Owa et al., 2002).
Synthesis and Bioactivity Studies : The synthesis of new benzenesulfonamide derivatives has shown interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. Specifically, derivatives like 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors (Gul et al., 2016).
Pharmacological Profiles
Selective Receptor Antagonists : Research on phenyl benzenesulfonamides has led to the identification of novel and selective 5-HT6 antagonists, like N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134), showing high affinity and selectivity. Such compounds have been selected for further pre-clinical evaluation based on their biological profiles, highlighting their potential in cognitive enhancement and treatment of neurological disorders (Bromidge et al., 2001).
Cytotoxic Agents and Molecular Docking : The design, synthesis, and evaluation of novel sulfonamide-Schiff's bases and their derivatives have been explored for antitumor activity and molecular docking studies. These studies aim to optimize compounds as potential protein tyrosine kinase (PTK) inhibitors, with some demonstrating considerable cytotoxic effects against specific carcinoma cell lines (Kamel et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-10-15(3)19(11-14(13)2)27(24,25)23-17-7-5-6-16(12-17)18-8-9-20(26-4)22-21-18/h5-12,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIBZYWTCLMCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide |
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